molecular formula C17H22N6OS2 B6496401 N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide CAS No. 941896-27-1

N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B6496401
CAS No.: 941896-27-1
M. Wt: 390.5 g/mol
InChI Key: KTVARZAYBPIFFZ-UHFFFAOYSA-N
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Description

N-{2-[6-(Methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide is a structurally complex organic molecule featuring a pyrazolo[3,4-d]pyrimidine core. This heterocyclic scaffold is substituted at position 6 with a methylsulfanyl group and at position 4 with a propylamino moiety. The core is linked via an ethyl chain to an acetamide group bearing a thiophen-2-yl substituent.

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6OS2/c1-3-6-19-15-13-11-20-23(16(13)22-17(21-15)25-2)8-7-18-14(24)10-12-5-4-9-26-12/h4-5,9,11H,3,6-8,10H2,1-2H3,(H,18,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVARZAYBPIFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide typically involves a multi-step reaction process. Here’s an outline of a potential synthetic route:

  • Formation of Pyrazolopyrimidine Core
    • Step 1: : Synthesis begins with the condensation of a substituted hydrazine and a beta-ketoester to form a pyrazole ring.

    • Step 2: : The pyrazole intermediate then reacts with a chloroformamidinium salt to form the pyrazolopyrimidine core.

  • Substitution Reaction
    • Step 3: : The pyrazolopyrimidine undergoes nucleophilic substitution with propylamine to introduce the propylamino group at the 4-position.

  • Thioether Formation
    • Step 4: : A thioether is formed by treating the 6-position with methylthiol, facilitated by an appropriate base and solvent system.

  • Alkylation
    • Step 5: : The 2-(thiophen-2-yl)ethyl amine group is introduced via an alkylation reaction, using conditions like heating in a polar aprotic solvent.

  • Amidation
    • Step 6: : Finally, the compound undergoes amidation to attach the 2-(thiophen-2-yl)acetamide moiety, concluding the synthesis.

Industrial Production Methods

Industrial production of this compound would leverage high-yield synthesis methods, optimized reaction conditions, and efficient purification techniques. Processes might employ continuous flow chemistry to enhance throughput and consistency, along with state-of-the-art catalysis to ensure environmental and economic viability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Given the presence of sulfur and nitrogen atoms, the compound can undergo oxidation to form sulfoxides or sulfones, often using reagents like hydrogen peroxide or peracids.

  • Reduction: : Reduction reactions could target the pyrazolopyrimidine core or the thiophene ring, potentially using agents like lithium aluminum hydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the amino and thioether functionalities.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides under conditions like reflux in an appropriate solvent.

Major Products

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Hydrogenated pyrazolopyrimidines.

  • Substitution Products: : Variously substituted pyrazolopyrimidines and derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide serves as a building block for synthesizing more complex molecules, especially in drug discovery and material science.

Biology

Biologically, this compound is investigated for its potential inhibitory effects on specific enzymes or receptors. Its heterocyclic structure suggests applications in enzyme inhibition or as a ligand in biochemical assays.

Medicine

In medicine, this compound could be explored for its therapeutic potential in treating diseases where pyrazolopyrimidines show activity, such as cancer or inflammatory diseases.

Industry

Industrial applications might include its use as an intermediate in the synthesis of agrochemicals, dyes, or specialized materials, where its unique chemical properties are advantageous.

Mechanism of Action

The compound's mechanism of action generally involves interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can trigger or inhibit biological pathways, leading to the observed effects. Detailed studies would elucidate the exact binding sites and conformational changes induced upon binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its specific substitution pattern, which distinguishes it from analogs. Below is a detailed comparison with key structural analogs:

Structural and Functional Group Variations

Compound Name Core Structure Position 4 Substituent Position 6 Substituent Acetamide Substituent Reported Activities Molecular Weight Molecular Formula
Target Compound Pyrazolo[3,4-d]pyrimidine Propylamino Methylsulfanyl 2-(Thiophen-2-yl) Under investigation 402.54* C18H22N6OS2*
N-(2-(6-(Methylthio)-4-(Pyrrolidin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-2-(Thiophen-2-yl)Acetamide Pyrazolo[3,4-d]pyrimidine Pyrrolidin-1-yl Methylsulfanyl 2-(Thiophen-2-yl) Anticancer (predicted) 402.54 C18H22N6OS2
N-(4-Chlorophenyl)-2-((1-Ethyl-6-(4-Methoxybenzyl)-3-Methyl-7-Oxo-6,7-Dihydro-1H-Pyrazolo[4,3-d]Pyrimidin-5-yl)Thio)Acetamide Pyrazolo[4,3-d]pyrimidine Ethyl-methyl 4-Methoxybenzyl 4-Chlorophenyl Anticancer, Antimicrobial 523.02 C25H25ClN6O3S
2-({1-Ethyl-6-[(4-Fluorophenyl)Methyl]-3-Methyl-7-Oxo-1H,6H,7H-Pyrazolo[4,3-d]Pyrimidin-5-yl}Sulfanyl)-N-(3-Methylphenyl)Acetamide Pyrazolo[4,3-d]pyrimidine Ethyl-methyl 4-Fluorophenylmethyl 3-Methylphenyl Antitumor, Antibacterial 520.62 C26H25FN6O2S
N-{2-[4-(Isopropylamino)-6-(Methylsulfanyl)-2,3-Dihydro-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl]Ethyl}-2-(Tetrahydro-2-Thiophenyl)Acetamide Pyrazolo[3,4-d]pyrimidine Isopropylamino Methylsulfanyl Tetrahydrothiophen-2-yl Not reported 424.57 C17H24N6OS2

Notes:

  • Target Compound vs. : The substitution at position 4 (propylamino vs. pyrrolidin-1-yl) introduces differences in steric bulk and hydrogen-bonding capacity. Pyrrolidine’s cyclic structure may enhance lipophilicity, whereas the linear propylamino group could improve solubility .
  • Target Compound vs. : The pyrazolo[4,3-d]pyrimidine core in features a 4-methoxybenzyl group at position 6, which may enhance metabolic stability compared to methylsulfanyl. The 4-chlorophenyl acetamide substituent in is associated with broader antimicrobial activity .
  • Target Compound vs.

Future Research Directions

  • In Vitro Assays : Prioritize testing against kinase targets (e.g., EGFR, VEGFR) to validate predicted mechanisms .
  • ADME Profiling : Compare solubility, permeability, and metabolic stability with analogs like and .
  • Synthetic Optimization: Explore hybrid structures combining propylamino (target compound) with 4-methoxybenzyl () for enhanced activity.

Biological Activity

N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide (CAS Number: 941896-27-1) is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N6OS2C_{17}H_{22}N_{6}OS_{2} with a molecular weight of 390.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₇H₂₂N₆OS₂
Molecular Weight390.5 g/mol
CAS Number941896-27-1

Anticancer Activity

Research has indicated that compounds related to pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. A study highlighted the inhibitory activity of similar compounds on cell proliferation in various cancer cell lines, including the A-431 cell line stimulated by epidermal growth factor (EGF). The compounds demonstrated an ability to inhibit EGF receptor tyrosine kinase (EGFR-TK) phosphorylation, suggesting potential as anticancer agents .

Case Study:
In a comparative study, several derivatives of pyrazolo[3,4-d]pyrimidines were synthesized and tested against different cancer cell lines. The results showed that some derivatives had IC50 values ranging from 0.2 to 1.7 µM, indicating potent anticancer activity compared to standard drugs like 5-Fluorouracil .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. In particular, studies have focused on its interaction with adenosine receptors and other enzymes relevant to cancer progression. For instance, certain derivatives exhibited poor affinity for A1 adenosine receptors but showed promising inhibitory activity on cell proliferation and EGFR-TK phosphorylation .

The mechanism by which this compound exerts its biological effects likely involves modulation of signaling pathways associated with cell growth and survival. The inhibition of key kinases such as EGFR-TK is critical in cancer therapy as it disrupts the signaling necessary for tumor growth.

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